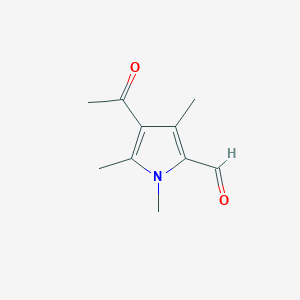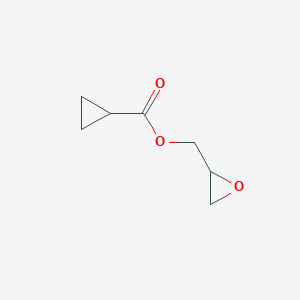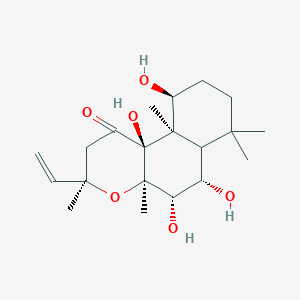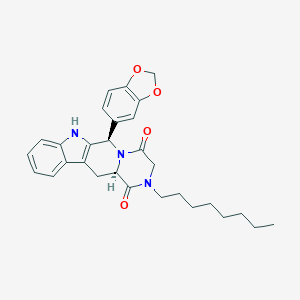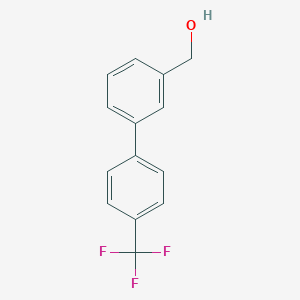
(4'-Trifluoromethylbiphenyl-3-yl)methanol
概要
説明
(4’-Trifluoromethylbiphenyl-3-yl)methanol is a chemical compound with the molecular formula C₁₄H₁₁F₃O and a molecular weight of 252.232 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a trifluoromethyl group attached to a biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Trifluoromethylbiphenyl-3-yl)methanol typically involves the reaction of 4’-trifluoromethylbiphenyl with a suitable reducing agent. One common method is the reduction of the corresponding ketone using a hydride source such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for (4’-Trifluoromethylbiphenyl-3-yl)methanol are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4’-Trifluoromethylbiphenyl-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of various alcohol derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: Alcohol derivatives are the primary products.
Substitution: Various substituted biphenyl derivatives are formed depending on the reagents used.
科学的研究の応用
(4’-Trifluoromethylbiphenyl-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving fluorinated compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the development of advanced materials and specialty chemicals
作用機序
The mechanism of action of (4’-Trifluoromethylbiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- (4’-Trifluoromethylbiphenyl-4-yl)methanol
- (4’-Trifluoromethylbiphenyl-2-yl)methanol
- (4’-Trifluoromethylphenyl)methanol
Uniqueness
(4’-Trifluoromethylbiphenyl-3-yl)methanol is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds .
特性
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESULFFLXBNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560662 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-55-0 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126485-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


